Superior CD81 Receptor Binding Affinity and Complex Stability of δ-Amyrin vs. α-Amyrin
In a head-to-head in silico study of α-, β-, and δ-amyrin docked against the CD81 receptor, δ-amyrin and β-amyrin each achieved a binding affinity of −7.9 kcal/mol, compared to −7.3 kcal/mol for α-amyrin and −6.8 kcal/mol for the control benzyl salicylate [1]. δ-Amyrin formed a specific hydrogen bond with Asp23 (2.97 Å), while α-amyrin formed no hydrogen bonds [1]. Post-docking RMSD values were 1.748 Å (δ-amyrin) vs. 2.053 Å (α-amyrin), indicating a more stable complex [1].
| Evidence Dimension | MM-GBSA binding free energy (kcal/mol) and ligand RMSD (Å) to CD81 receptor |
|---|---|
| Target Compound Data | δ-Amyrin: −7.9 kcal/mol; RMSD 1.748 Å; H-bond Asp23 (2.97 Å) |
| Comparator Or Baseline | α-Amyrin: −7.3 kcal/mol; RMSD 2.053 Å; no hydrogen bonds; Control benzyl salicylate: −6.8 kcal/mol |
| Quantified Difference | Binding energy: 0.6 kcal/mol advantage over α-amyrin; RMSD: 0.305 Å lower (more stable complex) |
| Conditions | Molecular docking and 100 ns molecular dynamics simulation with CD81 receptor (PDB: 1G8Q) |
Why This Matters
This demonstrates that δ-amyrin achieves both higher predicted affinity and superior complex stability than α-amyrin at the same target, directly impacting candidate selection for antiviral mechanism studies.
- [1] Jabin A, et al. Target-specificity of different amyrin subunits in impeding HCV influx mechanism inside the human cells considering the quantum tunnel profiles and molecular strings of the CD81 receptor: a combined in silico and in vivo study. In Silico Pharmacol. 2023;11(1):8. View Source
